molecular formula C15H17N3O3S B6626240 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide

3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Cat. No.: B6626240
M. Wt: 319.4 g/mol
InChI Key: NVWOLEMICKCCMC-UHFFFAOYSA-N
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Description

3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a complex organic compound that features a combination of aniline, oxazole, and propanamide moieties

Properties

IUPAC Name

3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-11-9-13(18-21-11)17-14(19)7-8-22-10-15(20)16-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWOLEMICKCCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCSCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of aniline derivatives with oxazole intermediates under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aniline or oxazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide
  • 3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)pentanamide

Uniqueness

3-(2-anilino-2-oxoethyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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